molecular formula C6H12O6 B12654426 beta-L-sorbofuranose CAS No. 41847-02-3

beta-L-sorbofuranose

Cat. No.: B12654426
CAS No.: 41847-02-3
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-FSIIMWSLSA-N
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Description

β-L-Sorbofuranose is a furanose form of L-sorbose, a monosaccharide with the formula C₆H₁₂O₆. It adopts a five-membered ring structure (furanose) with β-anomeric configuration and L-stereochemistry. This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly miglitol, a glucosidase inhibitor used to treat type 2 diabetes . Derivatives such as 6-deoxy-6-[(2-hydroxyethyl)amino]-β-L-sorbofuranose HCl (CAS 142345-67-3) are key components in miglitol production, highlighting its therapeutic relevance .

Properties

CAS No.

41847-02-3

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m0/s1

InChI Key

RFSUNEUAIZKAJO-FSIIMWSLSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-sorbofuranose can be synthesized through the oxidation of sorbitol using specific oxidizing agents. The reaction typically involves the use of catalysts such as platinum or palladium on carbon. The reaction conditions include maintaining a temperature range of 20-30°C and a pH of around 7 .

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Microorganisms such as Gluconobacter oxydans are used to oxidize sorbitol to sorbose, which is then converted to this compound. The fermentation process is optimized to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Beta-L-sorbofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-L-sorbofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-L-sorbofuranose involves its role as a metabolite in various biochemical pathways. It is converted to other compounds through enzymatic reactions. For example, in the production of vitamin C, this compound is converted to 2-keto-L-gulonic acid, which is a precursor to vitamin C .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares β-L-sorbofuranose with analogous furanose sugars, emphasizing structural variations, functional groups, and applications:

Compound Formula MW Configuration Key Features Applications
β-L-Sorbofuranose C₆H₁₂O₆ 180.16 L, β-furanose Base structure with hydroxyl groups; precursor to miglitol derivatives Diabetes therapeutics (miglitol synthesis)
6-Azido-6-deoxy-α-L-sorbofuranose C₆H₁₁N₃O₅ 221.17 L, α-furanose Azide group at C6; isopropylidene protection at C2/C3 Click chemistry, drug discovery, materials science
β-L-Psicofuranose (SF9) C₆H₁₂O₆ 180.16 L, β-furanose Epimeric at C3 compared to sorbofuranose; hydroxymethyl groups Research tool in glycobiology
β-D-Fructofuranose (FRU) C₆H₁₂O₆ 180.16 D, β-furanose Ketose configuration; D-stereochemistry Sweetener, metabolic studies
β-L-Glucofuranose C₆H₁₂O₆ 180.16 L, β-furanose Epimeric at C2/C3 compared to sorbofuranose; hydroxyl arrangement differs Synthetic intermediates, rare in natural systems

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